1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
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Description
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18239586 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition increases the concentration of acetylcholine, enhancing cholinergic function .
Mode of Action
Related compounds have been shown to inhibit ache, presumably by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine at synapses, enhancing neurotransmission .
Biochemical Pathways
By analogy with related compounds, it can be inferred that the compound may affect cholinergic neurotransmission by inhibiting ache and thereby increasing the concentration of acetylcholine at synapses .
Pharmacokinetics
The related compound 2-(4-phenylpiperazin-1-yl)ethan-1-amine has a molecular weight of 2053 , which suggests that it may be well absorbed and distributed in the body
Result of Action
Related compounds that inhibit ache can increase the concentration of acetylcholine at synapses, enhancing cholinergic neurotransmission . This could potentially have therapeutic effects in conditions such as Alzheimer’s disease, where cholinergic function is impaired .
Biological Activity
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential pharmacological applications. The structural components of this compound suggest it may interact with various biological targets, particularly in the central nervous system and in infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21F3N4O
- Molecular Weight : 390.4 g/mol
The presence of the trifluoromethyl group is significant for enhancing lipophilicity and possibly increasing the binding affinity to biological targets.
This compound exhibits multiple mechanisms of action:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against protozoan parasites like Cryptosporidium spp. In vitro studies show an effective concentration (EC50) of 2.1 μM against C. parvum .
Antiparasitic Activity
Several studies have evaluated the efficacy of this compound against Cryptosporidium infections:
- In Vitro Studies : The compound demonstrated moderate potency with an EC50 value of 2.1 μM, indicating its potential as an antiparasitic agent .
- In Vivo Models : Animal studies have shown that the compound is effective in reducing parasitic load in mouse models infected with C. parvum and C. hominis .
Cardiovascular Safety Profile
While investigating its pharmacological profile, attention has been given to the compound's effects on cardiac ion channels, particularly the hERG channel. It was found that at higher concentrations (10 μM), the compound could inhibit hERG channels, which raises concerns about potential cardiotoxicity .
Case Studies
A notable case study involved optimizing the linker and aryl tail regions of similar compounds to enhance their potency while minimizing cardiotoxic effects. A derivative showed improved selectivity for hERG channels while maintaining efficacy against Cryptosporidium, highlighting the importance of structural modifications for drug development .
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
Compound Name | EC50 (μM) | hERG Inhibition (%) at 10 μM | Notes |
---|---|---|---|
This compound | 2.1 | Moderate (67%) | Potential antiparasitic |
Optimized Derivative (e.g., 2a) | 0.17 | Low (15%) | Improved selectivity and potency |
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c21-20(22,23)17-8-4-5-9-18(17)25-19(28)24-10-11-26-12-14-27(15-13-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSBTNHXRCDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.